(6R)-Hydroxy (S,S)-Palonosetron is synthesized from palonosetron, which itself is derived from complex organic precursors. The compound falls under the category of pharmaceuticals and is primarily utilized in clinical settings to manage chemotherapy-induced nausea and vomiting. Its classification as a serotonin receptor antagonist highlights its role in modulating neurotransmitter activity within the central nervous system.
The synthesis of (6R)-Hydroxy (S,S)-Palonosetron typically involves several key steps, often beginning with readily available organic precursors.
For industrial applications, optimizing these synthetic routes is crucial to enhance yield and purity. Continuous flow reactors may be utilized to better control reaction conditions and facilitate scaling up for larger production needs.
The molecular structure of (6R)-Hydroxy (S,S)-Palonosetron is characterized by its unique bicyclic framework, which includes an azabicyclo[2.2.2]octane structure combined with a tetrahydroisoquinoline core.
This structural configuration is essential for its biological activity, particularly its interaction with serotonin receptors .
(6R)-Hydroxy (S,S)-Palonosetron can participate in various chemical reactions:
The mechanism of action for (6R)-Hydroxy (S,S)-Palonosetron primarily involves its binding affinity to serotonin 5-HT3 receptors located in the central nervous system and peripheral nervous system.
Upon binding to these receptors, (6R)-Hydroxy (S,S)-Palonosetron inhibits serotonin-mediated signaling pathways that are responsible for triggering nausea and vomiting during chemotherapy treatments. This mechanism is critical for its efficacy as an antiemetic agent, providing superior control over chemotherapy-induced nausea compared to first-generation antagonists due to its higher binding affinity and longer half-life .
The physical and chemical properties of (6R)-Hydroxy (S,S)-Palonosetron are integral to its application in pharmaceuticals.
(6R)-Hydroxy (S,S)-Palonosetron has significant applications across various fields:
The compound's unique properties make it a valuable asset in both research and clinical environments, contributing to advancements in therapeutic strategies against nausea induced by cancer treatments .
(6R)-Hydroxy (S,S)-Palonosetron is a stereochemically defined metabolite of the antiemetic drug (S,S)-Palonosetron. Its structure incorporates three chiral centers: the existing (3aS,7S) configuration of the parent compound and an additional chiral hydroxy group at the C6 position with R-configuration [7]. This specific stereochemistry arises from enzymatic hydroxylation mediated primarily by cytochrome P450 isoforms (CYP2D6, CYP3A4, CYP1A2), which exhibit stereoselective preference for the pro-R orientation at C6 [6].
The compound's IUPAC name, (3aR,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one, explicitly defines its absolute configuration . Differentiation from other isomers—particularly the (6S)-epimer and the (R,R)-parent analog—relies on chiral analytical techniques:
Table 1: Stereoisomers of Hydroxy-Palonosetron
Compound Name | CAS Number | C3a Configuration | C3 Configuration | C6 Configuration |
---|---|---|---|---|
(6R)-Hydroxy (S,S)-Palonosetron | 175873-26-4 | R | S | R |
(6S)-Hydroxy (S,S)-Palonosetron | 848074-08-8 | S | S | S |
(S,S)-Palonosetron (Parent) | 135729-62-9 | S | S | - |
The molecular framework comprises a rigid tricyclic system:
Advanced computational models (DFT B3LYP/6-31G*) reveal key geometric parameters:
Conformational stability is influenced by:
Table 2: Key Structural Parameters from Computational Analysis
Parameter | Value | Method |
---|---|---|
C6–O Bond Length | 1.42 Å | DFT B3LYP/6-31G* |
C5–C6–O Bond Angle | 108.7° | DFT B3LYP/6-31G* |
O-H···N1 H-bond Distance | 2.15 Å | Molecular Dynamics |
Torsional Barrier (C5-C6-OH) | 2.8 kcal/mol | QM/MM Simulation |
The hydroxylation at C6 induces significant structural and electronic perturbations:
Electronic Modifications
Stereoelectronic Effects
Physicochemical Consequences
Table 3: Structural Comparison with Parent Compound
Property | (S,S)-Palonosetron | (6R)-Hydroxy (S,S)-Palonosetron | Change |
---|---|---|---|
Molecular Formula | C19H24N2O | C19H24N2O2 | +O atom |
Molecular Weight (g/mol) | 296.4 | 312.4 | +5.4% |
logP (Octanol/Water) | 2.7 | 0.9 | -67% |
Aqueous Solubility (mg/mL) | 5.6 | 38 | +578% |
H-bond Donors | 1 | 2 | +100% |
The C6 hydroxylation transforms the molecule from a lipophilic cation to an amphiphilic structure capable of novel binding interactions. While preserving the critical quinuclidine-benzisoquinoline distance (8.2±0.3 Å), the hydroxy group introduces a polar "anchor point" that alters pharmacophore geometry and solvent accessibility patterns [6] [7]. These structural modifications underpin its distinct pharmacological profile relative to the parent drug.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0